molecular formula C18H14ClNO2 B13949073 Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate CAS No. 851072-07-6

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Cat. No.: B13949073
CAS No.: 851072-07-6
M. Wt: 311.8 g/mol
InChI Key: GDLDVRJZISAJHO-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 6-chloro-2-methylquinoline with phenylacetic acid under acidic conditions, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methyl group, and a phenyl group on the quinoline ring makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

851072-07-6

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-11-16(18(21)22-2)17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20-11/h3-10H,1-2H3

InChI Key

GDLDVRJZISAJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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